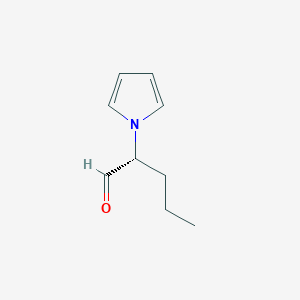
(R)-2-(1H-Pyrrol-1-yl)pentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1H-Pyrrol-1-yl)pentanal: is an organic compound that features a pyrrole ring attached to a pentanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(1H-Pyrrol-1-yl)pentanal typically involves the reaction of pyrrole with an appropriate aldehyde under controlled conditions. One common method involves the use of a Grignard reagent, where pyrrole is reacted with a pentanal derivative in the presence of a catalyst to form the desired product.
Industrial Production Methods: Industrial production of ®-2-(1H-Pyrrol-1-yl)pentanal may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. This often includes the use of high-pressure systems, temperature control, and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ®-2-(1H-Pyrrol-1-yl)pentanal can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in ®-2-(1H-Pyrrol-1-yl)pentanol.
Substitution: The compound can participate in substitution reactions where the pyrrole ring or the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols such as ®-2-(1H-Pyrrol-1-yl)pentanol.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: ®-2-(1H-Pyrrol-1-yl)pentanal is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the potential therapeutic applications of ®-2-(1H-Pyrrol-1-yl)pentanal, particularly in the development of new drugs.
Industry: In the industrial sector, ®-2-(1H-Pyrrol-1-yl)pentanal is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(1H-Pyrrol-1-yl)pentanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
- 4-(1H-Pyrrol-1-yl)phenol
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
Uniqueness: ®-2-(1H-Pyrrol-1-yl)pentanal is unique due to its specific structural configuration and the presence of both a pyrrole ring and an aldehyde group
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(2R)-2-pyrrol-1-ylpentanal |
InChI |
InChI=1S/C9H13NO/c1-2-5-9(8-11)10-6-3-4-7-10/h3-4,6-9H,2,5H2,1H3/t9-/m1/s1 |
InChI Key |
QLPIZKKHQJMPRJ-SECBINFHSA-N |
Isomeric SMILES |
CCC[C@H](C=O)N1C=CC=C1 |
Canonical SMILES |
CCCC(C=O)N1C=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















